molecular formula C11H15NO4S B2893527 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid CAS No. 1213-42-9

4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid

Cat. No.: B2893527
CAS No.: 1213-42-9
M. Wt: 257.3
InChI Key: QCMWSRRLJGMSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . It is also known by its IUPAC name, this compound . This compound is a derivative of amino acids and is characterized by the presence of a sulfonamide group attached to a butanoic acid backbone.

Mechanism of Action

Mode of Action

It is possible that the sulfonyl amino group and the butanoic acid moiety interact with different targets, leading to a variety of biological effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid are not well studied. As a small molecule, it is likely to be well absorbed in the gastrointestinal tract. Its distribution, metabolism, and excretion would depend on its specific interactions with proteins and enzymes in the body .

Result of Action

Based on its structure, it may have a variety of effects, including modulation of enzyme activity, alteration of cell membrane properties, and interaction with various cellular receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules in the environment. For example, the compound’s activity may be affected by the pH of the environment, as this can influence the ionization state of the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with butanoic acid in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid: C11H15NO4S

    4-{[(4-Methylphenyl)sulfonyl]amino}butyric acid: C11H15NO4S

    4-{[(4-Methylphenyl)sulfonyl]amino}pentanoic acid: C12H17NO4S

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a sulfonamide group attached to a butanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-9-4-6-10(7-5-9)17(15,16)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMWSRRLJGMSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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